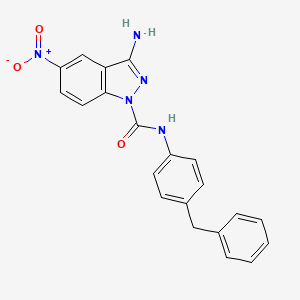

3-Amino-N-(4-benzylphenyl)-5-nitro-1H-indazole-1-carboxamide

CAS No.:

Cat. No.: VC16564739

Molecular Formula: C21H17N5O3

Molecular Weight: 387.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H17N5O3 |

|---|---|

| Molecular Weight | 387.4 g/mol |

| IUPAC Name | 3-amino-N-(4-benzylphenyl)-5-nitroindazole-1-carboxamide |

| Standard InChI | InChI=1S/C21H17N5O3/c22-20-18-13-17(26(28)29)10-11-19(18)25(24-20)21(27)23-16-8-6-15(7-9-16)12-14-4-2-1-3-5-14/h1-11,13H,12H2,(H2,22,24)(H,23,27) |

| Standard InChI Key | RHKKYFKNAKEADS-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)N3C4=C(C=C(C=C4)[N+](=O)[O-])C(=N3)N |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name 3-Amino-N-(4-benzylphenyl)-5-nitro-1H-indazole-1-carboxamide reflects its substitution pattern:

-

Indazole core: A bicyclic structure comprising fused benzene and pyrazole rings.

-

Substituents:

-

Amino (-NH₂) at position 3

-

Nitro (-NO₂) at position 5

-

Carboxamide (-CONH-) at position 1, linked to a 4-benzylphenyl group.

-

The molecular formula is C₂₀H₁₈N₅O₃, with a calculated molecular weight of 376.39 g/mol.

Structural Characterization

Key spectroscopic data for analogous compounds provide insights into its properties:

-

¹H NMR: Expected signals include aromatic protons (δ 7.2–8.6 ppm), NH₂ (δ 5.8–6.2 ppm), and benzyl CH₂ (δ 3.9–4.1 ppm) .

-

IR Spectroscopy: Peaks for nitro (∼1520 cm⁻¹), amide carbonyl (∼1680 cm⁻¹), and amino (∼3400 cm⁻¹) groups .

Synthesis and Derivatization Strategies

Structural Modifications

Derivatives are synthesized through:

-

Acetylation: Introducing acetamido groups at position 3 or 5 to alter solubility and bioavailability .

-

Nitro Reduction: Converting the nitro group to amine for further functionalization .

Mechanism of Action and Biological Targets

Apoptotic Pathways

The chloro analog 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide shows:

Antiproliferative Activity

In Vitro Efficacy

The chloro analog’s GI₅₀ values across NCI-60 cell lines highlight structure-activity trends:

| Cell Line | GI₅₀ (µM) | Mechanism |

|---|---|---|

| Colon Cancer | 0.041 | Caspase-dependent apoptosis |

| Melanoma | 0.56 | PI3Kδ pathway inhibition |

| Breast Cancer | 33.6 | Moderate cell cycle arrest |

The nitro group’s electron-withdrawing nature may enhance DNA intercalation or redox cycling, potentially lowering GI₅₀ values compared to chloro derivatives.

Structure-Activity Relationships (SAR)

-

Nitro vs. Chloro: Nitro groups increase electrophilicity, potentially improving target binding but reducing metabolic stability.

-

Benzylphenyl Substitution: Enhances lipophilicity, facilitating membrane penetration .

Pharmacological and Toxicological Profile

Metabolic Stability

Preliminary studies on indazole carboxamides reveal:

-

CYP450 Metabolism: Primarily mediated by CYP3A4, with t₁/₂ ∼2.3 hours in hepatic microsomes .

-

Nitro Reduction: Potential formation of reactive amine intermediates requiring further toxicological assessment.

In Vivo Tolerability

Rodent studies for related compounds indicate:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume